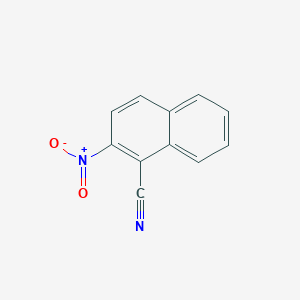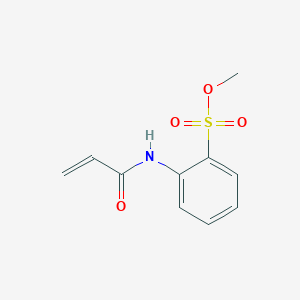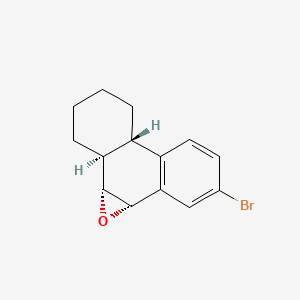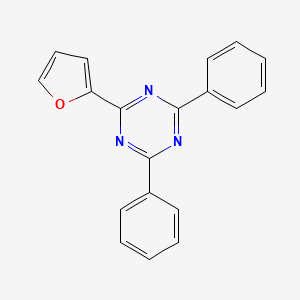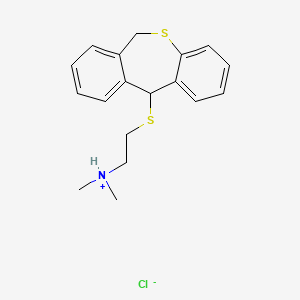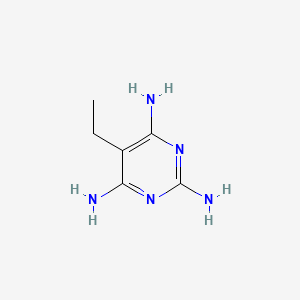
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group, diethylamine, and dipropylbenzylamine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Allyloxy Group: This can be achieved by reacting an appropriate allyl halide with a phenolic compound under basic conditions.
Introduction of the Diethylamine Group: This step involves the alkylation of a benzylamine derivative with diethylamine, often using a suitable alkylating agent.
Formation of the Dipropylbenzylamine Moiety: This can be accomplished by the alkylation of a benzylamine derivative with propyl halides under basic conditions.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzamide
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzyl chloride
Uniqueness
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
7192-57-6 |
|---|---|
Fórmula molecular |
C20H34ClNO |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
diethyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-6-11-18-14-17(16-21(9-4)10-5)15-19(12-7-2)20(18)22-13-8-3;/h8,14-15H,3,6-7,9-13,16H2,1-2,4-5H3;1H |
Clave InChI |
CSVFPRFOPHSRDV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



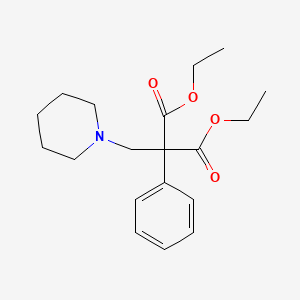
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
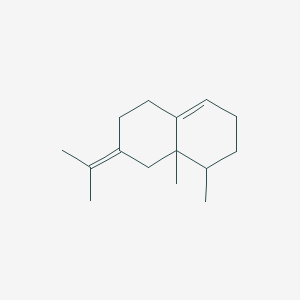
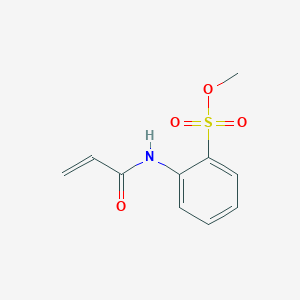
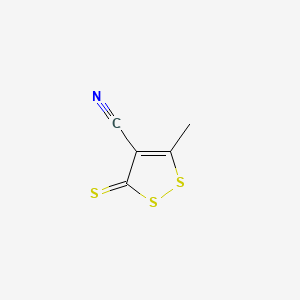
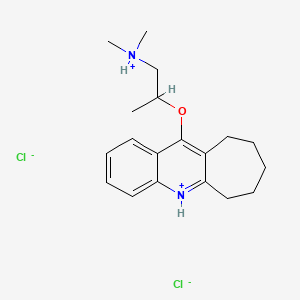
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
